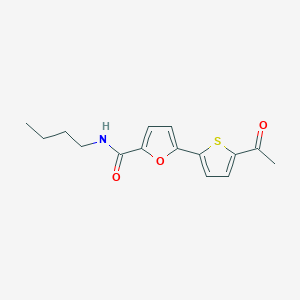

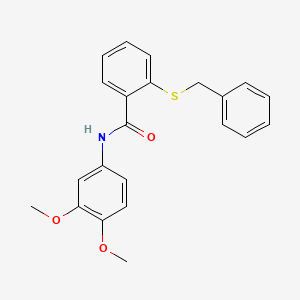

N-(2-isopropyl-6-methylphenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical strategies, including condensation reactions, methylation, and functional group transformations. For instance, the synthesis of high-affinity alkynyl bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), which closely mimic the transition state geometry of the NNMT-catalyzed methyl transfer reaction, exemplifies the complexity and specificity of synthetic approaches used in nicotinamide chemistry (Policarpo et al., 2019).

Molecular Structure Analysis

The analysis of molecular structures of nicotinamide derivatives reveals insights into their chemical behavior and interactions. Studies on the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, for example, show significant torsion between the pyridine ring and the amide group, which influences their supramolecular structure and hydrogen bonding patterns (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives undergo a variety of chemical reactions, including N-methylation and oxidation. The enzyme Nicotinamide N-Methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide, affecting the bioavailability and metabolic fate of these compounds (Pissios, 2017). Such reactions are fundamental to understanding the chemical properties of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The stabilization of multicomponent crystals of nicotinamide with various dicarboxylic acids showcases the role of supramolecular synthons and hydrates in determining the physical properties of these compounds (Das & Baruah, 2011).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives are characterized by their reactivity, stability, and interaction with biological molecules. The discovery and characterization of bisubstrate inhibitors of NNMT highlight the chemical versatility of nicotinamide derivatives and their potential for therapeutic applications (Babault et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11(2)14-8-4-6-12(3)15(14)18-16(19)13-7-5-9-17-10-13/h4-11H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFPHTDHOQDHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)

![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)

![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)

![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)

![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)